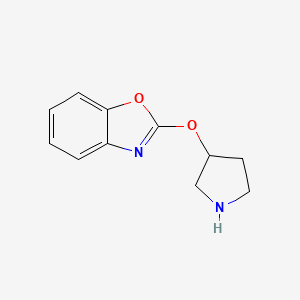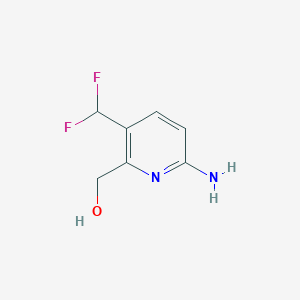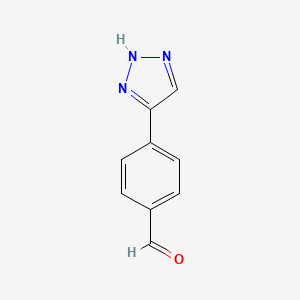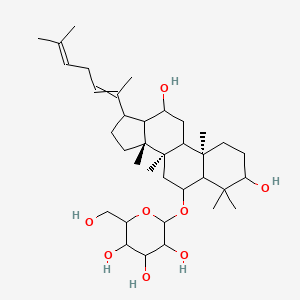![molecular formula C17H13ClN2O B14799915 4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid coloration and is used in various applications, including textile dyeing and as a pH indicator.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-methylaniline. This is achieved by treating the aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1-naphthol in an alkaline medium to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.
Biology: Employed as a staining agent in microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The primary mechanism of action of 4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol involves its ability to form stable azo bonds. The compound interacts with various molecular targets through its azo group, which can undergo reversible cleavage under certain conditions. This property is exploited in applications such as pH indicators, where the color change is due to the reversible cleavage of the azo bond in response to pH changes.
相似化合物的比较
Similar Compounds
- 4-[(3-chlorophenyl)diazenyl]-1-naphthol
- 4-[(2-methylphenyl)diazenyl]-1-naphthol
- 4-[(3-chloro-2-methylphenyl)diazenyl]-2-naphthol
Uniqueness
4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents imparts specific electronic and steric properties to the compound, influencing its reactivity and stability. The chloro group is electron-withdrawing, while the methyl group is electron-donating, creating a unique balance that affects the compound’s behavior in various chemical reactions.
属性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC 名称 |
4-[(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H13ClN2O/c1-11-14(18)7-4-8-15(11)19-20-16-9-10-17(21)13-6-3-2-5-12(13)16/h2-10,21H,1H3 |
InChI 键 |
NAUFCANFCGIQFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N=NC2=CC=C(C3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)

![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)


![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)

![N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B14799903.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)

